4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-27-17-7-6-13(20)12-16(17)23-19(26)25-10-8-24(9-11-25)18-21-14-4-2-3-5-15(14)22-18/h2-7,12H,8-11H2,1H3,(H,21,22)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALMJSZOJMBROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
In a method analogous to the synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline, 2-chloro-1H-benzo[d]imidazole can react with piperazine in dimethylformamide (DMF) at 80–90°C for 12–16 hours. Potassium carbonate acts as a base to deprotonate piperazine, facilitating substitution (Scheme 2).
Key Reaction Conditions
- Reactants : 2-Chloro-1H-benzo[d]imidazole, piperazine.
- Solvent : DMF.
- Base : K$$ _2 $$CO$$ _3 $$.
- Yield : ~60–65%.
The product, 4-(1H-benzo[d]imidazol-2-yl)piperazine , is isolated via column chromatography (silica gel, CH$$ _2$$Cl$$ _2$$/MeOH 9:1) and characterized by $$ ^1H $$-NMR ($$ \delta $$ 2.8–3.5 ppm, piperazine protons).
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling can be employed. Using Pd(OAc)$$ _2 $$, Xantphos, and Cs$$ _2$$CO$$ _3 $$ in toluene at 110°C, 2-bromo-1H-benzo[d]imidazole couples with piperazine to yield the desired product. This method offers superior yields (~75–80%) but requires stringent anhydrous conditions.
Formation of the Piperazine-1-Carboxamide Linker
The carboxamide bridge between piperazine and 5-chloro-2-methoxyaniline is constructed via amide bond formation. Two approaches are prevalent:
Carboxylic Acid Activation
4-(1H-Benzo[d]imidazol-2-yl)piperazine-1-carboxylic acid is synthesized by treating the piperazine intermediate with triphosgene in dichloromethane (DCM) at 0°C, followed by hydrolysis. The carboxylic acid is then activated using thionyl chloride (SOCl$$ _2 $$) to form the corresponding acyl chloride, which reacts with 5-chloro-2-methoxyaniline in the presence of triethylamine (Scheme 3).
Key Reaction Conditions
Direct Coupling Using EDCl/HOBt
Alternatively, the carboxylic acid is coupled directly to the aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. This method avoids handling toxic acyl chlorides and improves yields to ~65–70%.
Analytical Characterization
The final product is characterized by spectroscopic and chromatographic methods:
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$ _6 $$): $$ \delta $$ 2.8–3.5 (m, 8H, piperazine), 3.8 (s, 3H, OCH$$ _3 $$), 6.9–7.6 (m, 6H, aromatic), 10.1 (s, 1H, NH).
- IR : $$ \nu $$ 1665 cm$$ ^{-1} $$ (C=O), 1600 cm$$ ^{-1} $$ (C=N).
- HPLC : Purity >98% (C18 column, MeOH/H$$ _2$$O 70:30).
Optimization and Challenges
Regioselectivity in Piperazine Substitution
The symmetry of piperazine complicates regioselective substitution. Protecting one nitrogen with a tert-butoxycarbonyl (Boc) group before benzimidazole coupling, followed by deprotection, enhances selectivity.
Solvent and Temperature Effects
Reactions in DMF at elevated temperatures (80–90°C) improve substitution rates but may lead to side products. Lower temperatures (40–50°C) with microwave assistance reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of benzimidazole, including the compound , exhibit promising anticancer properties. For instance, studies have shown that compounds containing benzimidazole moieties can effectively inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Structure-Activity Relationship
A study focused on synthesizing a series of benzimidazole derivatives revealed that modifications to the piperazine ring significantly influenced their cytotoxic activity. The compound was tested against multiple cell lines, yielding IC50 values that indicated potent anticancer effects. The structure-activity relationship highlighted the importance of specific substituents on the benzimidazole and piperazine rings for enhancing biological activity .
Antifungal Properties
Benzimidazole derivatives are known for their antifungal activities. Research indicates that compounds similar to 4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide show effective inhibition against fungal pathogens. The structural characteristics, including the presence of a benzimidazole core, contribute to their ability to disrupt fungal cell membranes or inhibit key metabolic pathways.
Case Study: Antifungal Screening
In one study, various benzimidazole derivatives were screened for antifungal activity against Candida species and Aspergillus species. The results indicated that certain modifications led to enhanced antifungal potency, suggesting that the compound could be a lead candidate for further development in antifungal therapies .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Compounds in this class have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
Case Study: In Vitro Testing
A comprehensive study evaluated the antibacterial efficacy of several benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the chemical structure significantly affected their minimum inhibitory concentrations (MIC), indicating a strong correlation between structure and antibacterial activity .
Molecular Modeling Studies
Molecular modeling techniques have been employed to predict the interaction of this compound with biological targets. These studies provide insights into how structural features influence binding affinity and biological activity.
Insights from Computational Studies
Computational analyses suggest that the compound may target specific enzymes or receptors involved in cancer cell proliferation or microbial resistance mechanisms. This predictive modeling aids in optimizing the chemical structure for enhanced efficacy and reduced side effects .
Summary Table of Biological Activities
| Activity | Target Organisms/Cells | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7, HCT-116, HeLa | Varies (low values) | Induction of apoptosis, cell cycle arrest |
| Antifungal | Candida spp., Aspergillus | Varies | Disruption of cell membrane |
| Antibacterial | Staphylococcus aureus | Low MIC values | Inhibition of bacterial growth |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzimidazole core is known to bind to certain enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and the biological system .
Comparison with Similar Compounds
4-(1H-Benzo[d]imidazol-2-yl)-N-(3-chlorophenyl)piperazine-1-carboxamide (5d)
- Structure : Differs in the substituent position on the phenyl ring (3-chloro vs. 5-chloro-2-methoxy).
- Biological Activity : Exhibited cytotoxicity against MCF-7 breast cancer cells with an IC50 of 48.3 µM, outperforming the thiourea analog 7b (IC50 = 25.8 µM) in the same study. Apoptotic activity was confirmed via caspase-3/7 activation .
4-(1H-Benzo[d]imidazol-2-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide (5e)
- Structure : Features a para-chloro substituent instead of the 5-chloro-2-methoxy group.
- Spectroscopic Data : 13C NMR (DMSO-d6) δ 156.4 (C=O), 155.5, 142.5 (aromatic carbons); HRMS: [M+H]+ 356.12781 .
- Implications : The para-chloro substitution may alter π-π stacking interactions compared to ortho-substituted analogs, influencing target selectivity.
1-(2-(1H-Benzo[d]imidazol-2-ylamino)ethyl)-3-p-tolylthiourea (7b)
- Structure : Replaces the piperazine-carboxamide core with a thiourea-ethyl linker.
- Biological Activity : Higher cytotoxicity in MCF-7 cells (IC50 = 25.8 µM) than 5d, suggesting thiourea derivatives may have enhanced membrane permeability .
- Limitation : Thiourea moieties are prone to metabolic degradation, reducing in vivo stability compared to carboxamides.
Aromatic Amide-Substituted Benzimidazoles ()
- Examples :
- (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11)
- (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide (13)
- Key Features: Introduction of a propenone linker and methoxy/hydroxy substituents.
Comparative Data Table
Biological Activity
The compound 4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide represents a novel class of benzimidazole derivatives, which have gained attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound is characterized by a benzimidazole core linked to a piperazine moiety and a chlorinated methoxyphenyl group. The structural formula can be summarized as follows:
Antimicrobial Activity
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives, including the target compound, which were tested against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| This compound | 1.27 | Gram-positive bacteria |
| Other derivatives | 1.43 - 2.65 | Gram-negative bacteria and fungi |
The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays against various cancer cell lines revealed that the target compound exhibits cytotoxic effects comparable to established chemotherapeutics. The Sulforhodamine B (SRB) assay was utilized to measure cell viability.
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HCT116 | 4.53 | More potent than 5-FU (IC50 = 9.99 µM) |
| Other lines | Varies | Significant inhibition observed |
The results suggest that the compound could be a promising candidate for further development as an anticancer drug .
Antiviral Activity
Preliminary investigations into the antiviral activity of the compound have shown potential against Hepatitis C virus (HCV). The synthesis of related derivatives indicated that modifications on the benzimidazole scaffold could enhance antiviral efficacy.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several benzimidazole derivatives were synthesized and screened for antimicrobial activity. The target compound exhibited superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics.
Case Study 2: Anticancer Screening
A series of compounds were evaluated for their anticancer properties against colorectal cancer cell lines. The target compound showed remarkable cytotoxicity, leading to apoptosis in cancer cells, which was confirmed through flow cytometry analysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(1H-benzo[d]imidazol-2-yl)-N-(5-chloro-2-methoxyphenyl)piperazine-1-carboxamide, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing intermediates like benzimidazole derivatives with piperazine-carboxamide precursors in polar solvents (e.g., ethanol or DMF) under basic conditions (pyridine or K₂CO₃). For example, hydrazine hydrate in ethanol with pyridine as a catalyst has been used to cyclize benzimidazole intermediates . Post-synthetic purification via recrystallization (e.g., absolute ethanol) or column chromatography is critical to achieve >95% purity.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm structural integrity by identifying peaks for the benzimidazole NH (~12.5 ppm), piperazine protons (2.5–3.5 ppm), and methoxy groups (~3.8 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected at m/z ~439.1 for C₂₀H₂₀ClN₅O₂) .
- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (retention time ~8–10 min under standard conditions) .
Q. What are the primary in vitro assays for preliminary biological activity screening?
- Methodology :
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with IC₅₀ calculations .
- Enzyme inhibition : Test against targets like carbonic anhydrase or kinases via fluorometric/colorimetric assays (e.g., NADH-coupled methods) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity and selectivity?
- Methodology :
- SAR Studies : Compare analogues with substituents at the 5-chloro-2-methoxy position. For example, replacing Cl with F or methoxy with ethoxy alters lipophilicity (logP) and receptor binding. A study on similar piperazine-carboxamides showed that electron-withdrawing groups enhance kinase inhibition .
- Computational modeling : Use docking simulations (AutoDock Vina) to predict interactions with targets like HER2 or EGFR .
Q. How can contradictory data on solubility and bioavailability be resolved for this compound?
- Methodology :
- Solubility enhancement : Test co-solvents (DMSO/PEG 400) or formulate as hydrochloride salts, as seen in related piperazine derivatives .
- Bioavailability studies : Perform parallel artificial membrane permeability assays (PAMPA) and compare with in vivo pharmacokinetics (e.g., Cmax and t½ in rodent models) .
Q. What mechanistic insights explain its apoptotic activity in cancer cells?
- Methodology :
- Caspase activation : Quantify caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) in MCF-7 cells treated with the compound .
- Flow cytometry : Assess cell cycle arrest (e.g., G1/S phase) and mitochondrial membrane potential loss using JC-1 dye .
Q. What strategies mitigate synthesis challenges, such as low yields in cyclization steps?
- Methodology :
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while improving yield by 15–20% .
- Catalyst optimization : Replace pyridine with DMAP or DBU to enhance cyclization efficiency .
Key Research Gaps and Recommendations
- Mechanistic depth : Link structural features to specific protein targets (e.g., PARP or Bcl-2) using CRISPR knockout models .
- In vivo validation : Conduct xenograft studies to assess tumor growth inhibition and toxicity profiles.
- Green chemistry : Explore solvent-free synthesis or biocatalytic routes to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
